(3R*,4R*)-1-{4-[methyl(phenyl)amino]benzyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol -

(3R*,4R*)-1-{4-[methyl(phenyl)amino]benzyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol

Catalog Number: EVT-3941122
CAS Number:
Molecular Formula: C24H34N4O
Molecular Weight: 394.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514)

Compound Description: (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol, also known as BMS-690514, is an oral oncologic agent under development for treating advanced non-small cell lung cancer and breast cancer. [, ] It acts as a potent inhibitor of human epidermal growth factor receptors 1, 2, and 4, and vascular endothelial growth factor receptors 1 through 3. [, ] BMS-690514 is highly metabolized in humans and preclinical species via multiple pathways, including oxidation, glucuronidation, and a unique P450-mediated rearrangement. [, , ]

3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile (Tofacitinib)

Compound Description: 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile, commonly known as Tofacitinib, is a potent Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. [, , , ] Tofacitinib citrate is synthesized via various multi-step processes, often starting from N-methyl-N-((3R, 4R)-1-benzyl-4-methylpiperidine-3-yl)-7H-pyrrolo (2, 3-d) pyrimidin-4-amine. [, ]

(1-benzyl-4-methylpiperidin-3-yl) methylamine

Compound Description: (1-benzyl-4-methylpiperidin-3-yl) methylamine is a key intermediate used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which exhibit activity as protein kinase inhibitors. [, ] This compound is used as a starting material for the synthesis of Tofacitinib.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent allosteric antagonist of the CCR5 receptor. [] It exhibits potent antiviral activity against HIV-1 by blocking the binding of chemokines like MIP-1α and interfering with the calcium response triggered by CCR5 activation. [] 873140's binding to CCR5 is saturable, probe-dependent, and highly persistent. []

N3-[(1S,2R)-1-benzyl-2-hydroxy-3-[[(1S,2S)-2-hydroxy-1-(isobutylcarbamoyl)propyl]amino]propyl]-5-[methyl(methylsulfonyl)amino]-N1-[(1R)-1-phenylpropyl]benzene-1,3-dicarboxamide (2a)

Compound Description: N3-[(1S,2R)-1-benzyl-2-hydroxy-3-[[(1S,2S)-2-hydroxy-1-(isobutylcarbamoyl)propyl]amino]propyl]-5-[methyl(methylsulfonyl)amino]-N1-[(1R)-1-phenylpropyl]benzene-1,3-dicarboxamide (2a) is a potent β-secretase 1 (BACE1) inhibitor containing a hydroxyethylamine isostere. [] Its X-ray structure bound to BACE1 provided insights for designing selective BACE2 inhibitors for type 2 diabetes treatment. []

Properties

Product Name

(3R*,4R*)-1-{4-[methyl(phenyl)amino]benzyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol

IUPAC Name

(3R,4R)-1-[[4-(N-methylanilino)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Molecular Formula

C24H34N4O

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H34N4O/c1-25-14-16-28(17-15-25)23-12-13-27(19-24(23)29)18-20-8-10-22(11-9-20)26(2)21-6-4-3-5-7-21/h3-11,23-24,29H,12-19H2,1-2H3/t23-,24-/m1/s1

InChI Key

HGQRCIHTMMIJAW-DNQXCXABSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)N(C)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)N(C)C4=CC=CC=C4

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)N(C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.